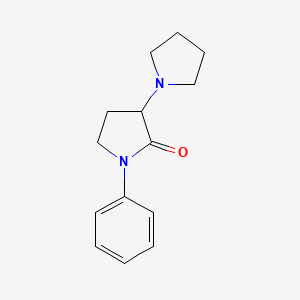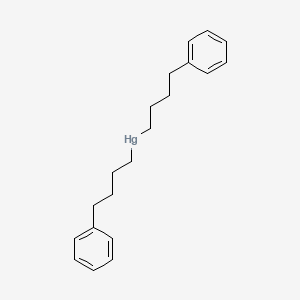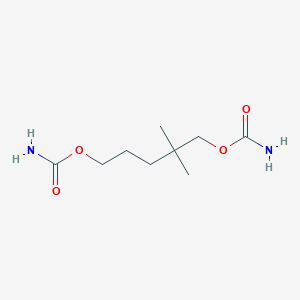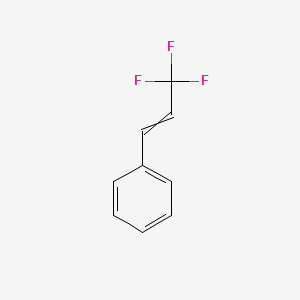
1-Phenyl-3-pyrrolidino-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-pyrrolidino-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring fused with a phenyl group. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone typically involves the reaction of pyrrolidinone derivatives with phenyl-containing reagents. One common synthetic route includes the cyclization of N-phenyl-substituted amides under specific reaction conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents like chloroform and ethyl acetate .
Analyse Des Réactions Chimiques
1-Phenyl-3-pyrrolidino-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use hydrogenation catalysts like palladium on carbon to yield reduced amine derivatives.
Major products from these reactions include substituted pyrrolidinones and phenyl derivatives, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
1-Phenyl-3-pyrrolidino-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-pyrrolidino-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Phenyl-2-pyrrolidinone: Similar in structure but lacks the additional pyrrolidino group, resulting in different biological activities.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern, leading to varied pharmacological profiles.
Prolinol derivatives: These compounds feature a hydroxyl group, which significantly alters their chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5301-31-5 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-phenyl-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13(15-9-4-5-10-15)8-11-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clé InChI |
OUGSOKCMASPUBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




![Spiro[4.7]dodecane](/img/structure/B14748417.png)


![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)

![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
